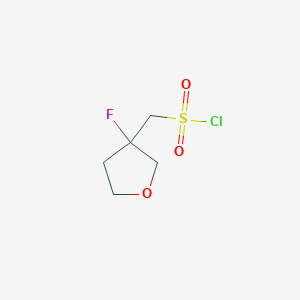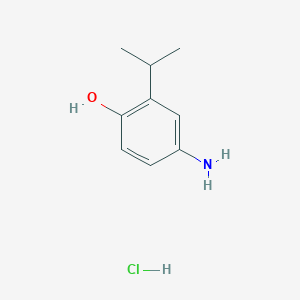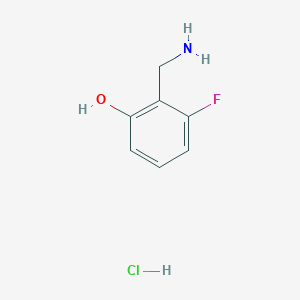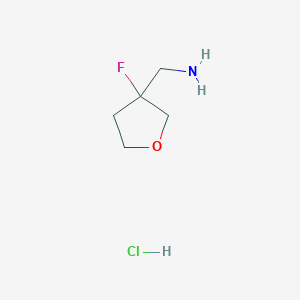
2-Fluoro-3-(thienyl)pyridine
Übersicht
Beschreibung
2-Fluoro-3-(thienyl)pyridine is a chemical compound with the CAS Number: 1437794-91-6 . It has a molecular weight of 179.22 and its IUPAC name is 2-fluoro-3-(thiophen-2-yl)pyridine . It is used in scientific research due to its unique properties, which make it valuable for synthesizing new molecules and studying their applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-Fluoro-3-(thienyl)pyridine involves several methods. One method involves the reaction of 2-Fluoropyridine with thiophene . Another method involves the Suzuki–Miyaura cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(thienyl)pyridine is represented by the linear formula C9H6FNS . The InChI Code for this compound is 1S/C9H6FNS/c10-9-7 (3-1-5-11-9)8-4-2-6-12-8/h1-6H .Physical And Chemical Properties Analysis
2-Fluoro-3-(thienyl)pyridine is stored at refrigerated temperatures . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Fluorescent Chemosensors
- Application Summary : “2-Fluoro-3-(thienyl)pyridine” is used in the development of π-conjugated polymer-based sensors, which have attracted much attention due to their amplified detection sensitivity in the detection of a variety of environmental pollutants and bioactive compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but generally involve the synthesis of conjugated polymers with N-heterocyclic moieties .
- Results or Outcomes : These sensors have shown significant progress over the past two decades, with a surge in research in this field observed in the last ten years .
2. Nitric Oxide Detection
- Application Summary : A new Hantzsch ester fluorescent probe (TPC) containing a thienyl-pyridine group appended to the dihydropyridine ring was synthesized and characterized and successfully applied in the fluorescent sensing of nitric oxide (NO) in aqueous solution .
- Methods of Application : The fluorescence of probe TPC shows extremely strong blue fluorescence, while its fluorescence was greatly switched off upon the addition of NO solution .
- Results or Outcomes : The probe showed high selectivity and sensitivity to NO. The limit of the detection was calculated to be 0.4 µM . The probe shows good stability over a broad pH range (pH > 4) .
3. Herbicides and Insecticides
- Application Summary : Fluorinated pyridines, such as “2-Fluoro-3-(thienyl)pyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Methods of Application : The specific methods of application are not detailed in the source, but generally involve the synthesis of fluorinated pyridines .
- Results or Outcomes : The use of fluorinated pyridines in the synthesis of herbicides and insecticides could potentially enhance their effectiveness, but specific results or outcomes are not provided in the source .
4. Synthesis of Thieno[3,2-d]pyrimidin-4-ones
- Application Summary : Thienyl-pyridine derivatives, such as “2-Fluoro-3-(thienyl)pyridine”, could potentially be used in the synthesis of thieno[3,2-d]pyrimidin-4-ones .
- Methods of Application : The synthesis generally involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .
- Results or Outcomes : Thieno[3,2-d]pyrimidin-4-ones have a wide range of applications in medicinal chemistry, but specific results or outcomes are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-3-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHMURIBVPKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)


![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)

